molecular formula C14H20ClNOS B3815197 N-(3-chlorobenzyl)-3-(methylthio)-N-propylpropanamide

N-(3-chlorobenzyl)-3-(methylthio)-N-propylpropanamide

Cat. No. B3815197
M. Wt: 285.8 g/mol
InChI Key: KIMHAFGXMSYDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-3-(methylthio)-N-propylpropanamide is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CB-13, and it belongs to the family of synthetic cannabinoids. CB-13 has been shown to have a high affinity for the cannabinoid receptor CB2, which is primarily found in the immune system and peripheral tissues.

Mechanism of Action

CB-13 binds to the CB2 receptor, which is primarily found in the immune system and peripheral tissues. This binding activates the CB2 receptor, leading to a cascade of biochemical events that result in the anti-inflammatory and analgesic effects of CB-13. Additionally, CB-13 has been shown to induce apoptosis in cancer cells, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
CB-13 has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to induce apoptosis in cancer cells, leading to its anti-cancer effects. CB-13 has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

CB-13 has several advantages for lab experiments, including its high affinity for the CB2 receptor and its potential as a therapeutic agent for various conditions. However, CB-13 has some limitations, including its low solubility in aqueous solutions and its potential to bind to other receptors, leading to off-target effects.

Future Directions

There are several future directions for the research on CB-13. One direction is to further investigate its potential as a therapeutic agent for various conditions, including arthritis and cancer. Another direction is to investigate the potential of CB-13 as a tool for studying the CB2 receptor and its role in the immune system and peripheral tissues. Additionally, future research could focus on developing new synthetic cannabinoids with improved properties, such as increased solubility and selectivity for the CB2 receptor.

Scientific Research Applications

CB-13 has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that CB-13 has anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. Additionally, CB-13 has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-methylsulfanyl-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNOS/c1-3-8-16(14(17)7-9-18-2)11-12-5-4-6-13(15)10-12/h4-6,10H,3,7-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMHAFGXMSYDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC(=CC=C1)Cl)C(=O)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-3-(methylthio)-N-propylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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